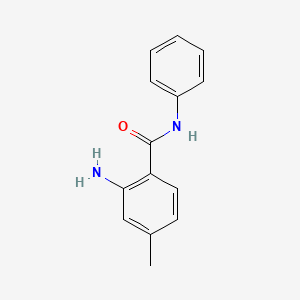

2-amino-4-methyl-N-phenylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methyl-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c1-10-7-8-12(13(15)9-10)14(17)16-11-5-3-2-4-6-11/h2-9H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJLKSEGXALROQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Established Synthetic Routes to 2-amino-4-methyl-N-phenylbenzamide and Analogues

The construction of the this compound scaffold relies on robust and versatile synthetic methodologies. These routes primarily involve the formation of the central amide bond and the strategic introduction or modification of functional groups on the aromatic rings.

Amide Bond Formation Strategies

The creation of the N-phenylbenzamide core is the cornerstone of the synthesis. Various methods, from classical to modern, have been employed to achieve this transformation efficiently.

Classical Coupling Approaches and Optimized Conditions

The direct coupling of a carboxylic acid and an amine to form an amide is often challenging due to the competing acid-base reaction. fishersci.co.uk A traditional and effective method for synthesizing N-phenylbenzamides is the Schotten-Baumann reaction. fishersci.co.uk This involves the acylation of an amine with an acyl chloride. The reaction is typically carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM), often in the presence of a base such as a tertiary amine or pyridine (B92270) to neutralize the hydrogen chloride byproduct. fishersci.co.uk An aqueous solution of the base can also be added, creating a two-phase system. fishersci.co.uk

For instance, the synthesis of 2-bromo-3-nitro-N-phenylbenzamide, a related analogue, was achieved by first refluxing 2-bromo-3-nitrobenzoic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) to form the acyl chloride. After removing the excess thionyl chloride, the residue was dissolved in dichloromethane and treated with aniline (B41778) to yield the desired amide. bris.ac.uk

Modern Coupling Reagent Applications (e.g., Carbodiimides, Thionyl Chloride)

Modern synthetic chemistry offers a plethora of coupling reagents that facilitate amide bond formation under milder conditions and with higher yields. These reagents work by activating the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine.

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. fishersci.co.ukpeptide.com They react with carboxylic acids to form a highly reactive O-acylisourea intermediate, which then couples with an amine. fishersci.co.uk The choice of carbodiimide (B86325) can be crucial; for example, the dicyclohexylurea byproduct from DCC is largely insoluble in many organic solvents, making it easy to remove by filtration, which is advantageous in solution-phase synthesis. peptide.com Conversely, the urea (B33335) byproduct from DIC is more soluble, making DIC more suitable for solid-phase synthesis. peptide.com To suppress racemization, especially in peptide synthesis, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often used in conjunction with carbodiimides. peptide.comuni-kiel.de

A general procedure using a carbodiimide involves dissolving the carboxylic acid in a suitable solvent like dichloromethane or dimethylformamide (DMF), adding the coupling reagent and an additive like HOBt, followed by the amine. The reaction is typically stirred at room temperature.

| Coupling Reagent | Additive | Key Features |

| DCC | HOBt | Byproduct is insoluble in most organic solvents, facilitating purification. peptide.com |

| DIC | HOBt, HOAt | Byproduct is soluble, suitable for solid-phase synthesis. peptide.com |

| EDC | HOBt | Water-soluble reagent and byproduct, useful for aqueous reactions. peptide.com |

Thionyl Chloride: A one-pot synthesis of amides from carboxylic acids and amines using thionyl chloride has been developed. researchgate.netrsc.org This method is efficient even with sterically hindered amines and is compatible with acid-sensitive groups, proceeding with minimal racemization for chiral substrates. researchgate.netrsc.org The carboxylic acid is activated by thionyl chloride to form an acyl chloride in situ, which then reacts with the amine. researchgate.net

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions provide an alternative route to amide bond formation. One such approach involves the reaction of an amine with an ester. For example, 2-benzylamino-4,5-dihydrothiazoles have been synthesized by treating simple benzylamines with 2-methylthio-4,5-dihydrothiazole at high temperatures. nih.gov For less nucleophilic amines, an acid-catalyzed cyclization of N-(2-hydroxyethyl)thioureas can be employed. nih.gov

Another strategy involves the rearrangement of nitrile imines derived from N-2-nitrophenyl hydrazonyl bromides to form amide bonds. This method has proven to be broadly applicable for the synthesis of primary, secondary, and tertiary amides. researchgate.net

Precursor Synthesis and Strategic Functional Group Interconversions

The synthesis of the final this compound often requires the preparation of functionalized precursors followed by strategic chemical transformations.

Reductions (e.g., Nitro Group Hydrogenation)

A common and crucial step in the synthesis of the target compound is the reduction of a nitro group to an amino group. This transformation is typically performed on a precursor such as 4-methyl-2-nitro-N-phenylbenzamide.

Catalytic hydrogenation is a widely used and efficient method for this reduction. wikipedia.org Various catalysts can be employed, including palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel. wikipedia.orggoogle.com The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297). google.comresearchgate.net For example, the reduction of 2-fluoro-4-nitro-N-methylbenzamide to 4-amino-2-fluoro-N-methylbenzamide was achieved with high yield using a 10% Pd/C catalyst in ethanol under hydrogen pressure. google.com

Other reducing agents can also be utilized, such as tin(II) chloride in the presence of hydrochloric acid, particularly for compounds containing functionalities that might be sensitive to catalytic hydrogenation. researchgate.netnih.gov Iron in acidic media is another classic method for nitro group reduction. wikipedia.org

| Reducing Agent/System | Catalyst | Solvent | Key Features |

| Hydrogen Gas | Pd/C | Ethanol, Methanol, Ethyl Acetate | High yield and selectivity, catalyst can be recycled. google.comresearchgate.net |

| Tin(II) Chloride Dihydrate | - | Ethanol | Suitable for compounds with sensitive functional groups. researchgate.netnih.gov |

| Iron | - | Acidic Media | A classical and cost-effective method. wikipedia.org |

| Sodium Borohydride | Ni(PPh3)4 | Ethanol | Reduces nitroarenes to amines under mild conditions. jsynthchem.com |

The strategic selection of the synthetic route and the careful optimization of reaction conditions are paramount for the successful and efficient synthesis of this compound and its derivatives. The methodologies described herein provide a robust toolkit for chemists to access this important class of compounds.

Aromatic Annulation and Cyclization Reactions (e.g., Quinazolinone Formation)

The transformation of 2-aminobenzamides, such as this compound, into quinazolinones is a significant area of research. Quinazolinones are a class of heterocyclic compounds with a wide range of biological activities. nih.gov The synthesis of these structures from 2-aminobenzamides typically involves a cyclization reaction with a one-carbon (C1) source.

One common method involves the condensation of the 2-amino group with an aldehyde, followed by intramolecular cyclization and oxidation to form the quinazolinone ring. nih.gov For instance, reacting a 2-aminobenzamide (B116534) with an aldehyde using a catalyst and an oxidant can yield various substituted quinazolinones. nih.govnih.gov Another approach utilizes dimethyl sulfoxide (B87167) (DMSO) as a C1 source, often in the presence of an oxidant like hydrogen peroxide (H₂O₂) or under microwave conditions with an additive. nih.gov Ruthenium-catalyzed deaminative coupling reactions of 2-aminobenzamides with amines also provide an efficient route to quinazolinone derivatives. nih.gov

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for synthesizing compounds like this compound and its derivatives.

Green Chemistry Principles in Synthetic Design

Green chemistry principles are increasingly being applied to the synthesis of quinazolinones and other derivatives from 2-aminobenzamides. nih.gov This includes the use of greener solvents, such as water or ethanol, and the development of atom-economical reactions that minimize waste. semanticscholar.orgrsc.org For example, a copper-catalyzed aerobic oxidative synthesis of quinazolinones has been developed using methanol as both the C1 source and a green solvent. researchgate.net The goal is to create synthetic pathways that are less hazardous, more sustainable, and have a lower environmental impact. unibo.itcsic.es

Catalytic Systems and Their Mechanistic Contributions (e.g., Heteropolyacids)

Heteropolyacids (HPAs) have been identified as effective and reusable solid acid catalysts for organic synthesis. mdpi.comrsc.org In the context of quinazolinone synthesis, HPAs can catalyze the condensation and cyclization steps. mdpi.com Their strong Brønsted acidity facilitates the reaction, and their ability to be recovered and reused aligns with green chemistry principles. The mechanism often involves the HPA activating the reactants, leading to the formation of the heterocyclic ring system.

Non-Conventional Energy Inputs (e.g., Microwave, Ultrasonic Irradiation)

The use of non-conventional energy sources like microwave irradiation and ultrasound has been shown to accelerate organic reactions, leading to shorter reaction times and often higher yields. nih.govmdpi.com Microwave-assisted synthesis has become a powerful tool for the cost-effective and greener synthesis of organic molecules, including quinazolines. nih.govresearchgate.net The rapid and uniform heating provided by microwaves can significantly enhance the efficiency of cyclization reactions to form quinazolinones from 2-aminobenzamides. nih.govnih.gov Similarly, ultrasonic irradiation can promote these transformations through cavitation effects, which enhance mass transfer and reaction rates. mdpi.com

Derivatization Strategies and Analogue Synthesis for Structure-Activity Probing

To investigate how the chemical structure of this compound derivatives relates to their potential activity, various analogues are synthesized.

Structural Modification at the Amide Nitrogen and Phenyl Moiety

Systematic modifications of the this compound scaffold are crucial for structure-activity relationship (SAR) studies. ncku.edu.tw This involves altering the substituents on both the amide nitrogen and the N-phenyl ring. mdpi.comresearchgate.net For example, a series of substituted 2-amino-N-phenylbenzamides were synthesized to evaluate their biological properties. researchgate.net The introduction of different groups, such as halogens or alkyl chains, to the phenyl ring can significantly influence the compound's properties. researchgate.netnih.gov The synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives and 2-thiopyrimidine-4-one analogs are other examples of how structural modifications are used to explore and optimize biological activity. nih.govnih.gov These studies help in identifying the key structural features necessary for a desired effect. nih.govchemrxiv.org

Table of Synthesized 2-amino-N-phenylbenzamide Derivatives and Their Properties

| Compound | Substituent (X) | Substituent (R) | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1m | Cl | 4-Cl | 174-175 | 29 | researchgate.net |

| 1n | Cl | 4-Br | 189-191 | 15 | researchgate.net |

| 1s | Cl | 3,4-Cl₂ | 163-165 | 27 | researchgate.net |

| 1t | Cl | 4-F | 168-170 | 20 | researchgate.net |

| 1 (analogue) | H | 4-F | 122 | 72 | nih.gov |

| 2 (analogue) | H | 4-Cl | 147 | 80 | nih.gov |

| 4 (analogue) | H | 3,4-di-OCH₃ | - | - | nih.gov |

| 7 (analogue) | H | 4-CH₃ | 149 | 97 | nih.gov |

Table of Synthesized 3-phenyl-1,2,3-benzotriazin-4(3H)-one Derivatives

| Compound | Substituent (X) | Substituent (R) | Melting Point (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2b | H | 4-Cl | 185-186 | 76 | researchgate.net |

| 2c | H | 4-Br | 204-206 | 72 | researchgate.net |

| 2d | H | 4-F | 151-152 | 72 | researchgate.net |

| 2i | H | 3-F | 128-129 | 72 | researchgate.net |

| 2j | H | 3,4-Cl₂ | 231-232 | 71 | researchgate.net |

Substituent Variation on the Benzamide (B126) and Phenyl Rings

The core structure of 2-amino-N-phenylbenzamide serves as a versatile scaffold for chemical modification. Researchers have extensively explored the introduction of various substituents on both the aniline (N-phenyl) ring and the benzamide ring to modulate the molecule's properties. These modifications are crucial for developing derivatives with specific biological or chemical characteristics.

Studies have shown that a range of substituents can be successfully incorporated onto the N-phenyl ring. For instance, derivatives with electron-donating groups such as methyl (-CH₃) and methoxy (B1213986) (-OCH₃), as well as electron-withdrawing groups like halogens (F, Cl, Br), have been synthesized. rsc.orgresearchgate.net The position of these substituents (ortho, meta, or para) also plays a significant role in the final properties of the compound.

On the benzamide portion, the introduction of a chloro group at the 5-position has been investigated. researchgate.net The synthesis of these analogs typically involves the reaction of the appropriately substituted 2-aminobenzoic acid or its derivatives with the desired substituted aniline. For example, N-phenylbenzamide derivatives can be prepared from 4-nitroanilines which are first reacted with 4-nitrobenzoyl chlorides to form 4-nitro-N-(4-nitrophenyl)benzamide intermediates. nih.gov Subsequent reduction of the nitro groups yields the corresponding diamines. nih.gov

The nature and position of these substituents have been shown to influence the biological activity of the resulting molecules. For example, in a series of 2-amino-1,4-naphthoquinone-benzamide derivatives, the introduction of a 4-CH₃ or 2,4-diCH₃ on the phenyl ring led to a slight decrease in cytotoxicity compared to the unsubstituted phenyl derivative. nih.gov Conversely, the presence of halogen atoms such as 2-chloro, 3-chloro, 2,4-dichloro, and 4-bromo on the phenyl ring dramatically reduced cytotoxic effects. nih.gov In another study, a 3-nitrophenyl derivative demonstrated excellent cytotoxic activity against the MDA-MB-231 cell line. nih.gov

The following table summarizes the variations in substituents on the N-phenyl ring of 2-amino-N-phenylbenzamide derivatives and their reported yields in specific synthetic routes. researchgate.net

| Compound ID | Substituent (R) on Phenyl Ring | Yield (%) |

| 1a | H | 80 |

| 1b | 4-Cl | 76 |

| 1c | 4-Br | 82 |

| 1d | 4-F | 75 |

| 1e | 4-CH₃ | 84 |

| 1f | 4-C₄H₉ | 81 |

| 1g | 4-OCH₃ | 77 |

| 1h | 3-Cl | 79 |

Data sourced from a study on the synthesis of 2-amino-N-phenylbenzamides. researchgate.net

Incorporation of Heterocyclic Moieties

The integration of heterocyclic rings into the 2-amino-N-phenylbenzamide framework represents an advanced synthetic strategy to create novel compounds with potentially enhanced biological activities. This can be achieved by either attaching a heterocycle to the existing scaffold or by constructing a new heterocyclic ring system using the benzamide as a starting material.

One common approach involves the reaction of 2-aminobenzamides with other reagents to form fused heterocyclic systems. For example, 2-amino-N-phenylbenzamides can undergo diazotization followed by spontaneous cyclization to yield 3-phenyl-1,2,3-benzotriazin-4(3H)-ones. researchgate.net

A direct method for incorporating a heterocycle involves a one-pot, three-component reaction. For instance, N-phenylbenzamide derivatives bearing a 4,5-dicyano-1H-imidazol-2-yl moiety have been synthesized by reacting phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile in the presence of an acid catalyst. nih.gov This method is efficient and allows for the generation of a library of derivatives with different substituents on the N-phenyl ring. nih.gov

Another strategy involves linking a heterocyclic ring to the benzamide structure. For example, 4-methylbenzamide (B193301) derivatives have been synthesized with various purine (B94841) analogues attached to the methyl group. nih.gov This was achieved by the condensation of a chlorinated 4-methylbenzamide intermediate with the potassium salt of the desired purine. nih.gov

The incorporation of these heterocyclic units significantly impacts the molecule's chemical properties and biological profile. In a series of imidazole-based N-phenylbenzamide derivatives, a compound with a para-substituted fluorine on the phenyl ring showed the highest anticancer activity. nih.gov In contrast, methoxy and methyl derivatives also showed improved activity, while nitro-substituted derivatives were inactive. nih.gov

The table below provides examples of heterocyclic derivatives of N-phenylbenzamide and their reported yields. nih.gov

| Compound ID | Substituent on Phenyl Ring | Incorporated Heterocycle | Yield (%) |

| 4a | H | 4,5-Dicyano-1H-imidazole | 85 |

| 4b | 4-Cl | 4,5-Dicyano-1H-imidazole | 82 |

Data sourced from a study on the synthesis of imidazole-based N-phenylbenzamide derivatives. nih.gov

In-depth Analysis of this compound Reveals Data Scarcity

Despite extensive searches for detailed analytical and structural data on the chemical compound this compound, publicly available scientific literature and databases appear to lack specific experimental records for this molecule. Comprehensive searches were conducted to locate spectroscopic and crystallographic data necessary for a complete structural elucidation as per the requested outline. However, these inquiries did not yield specific ¹H NMR, ¹³C NMR, IR, Raman, mass spectrometry, or single-crystal X-ray diffraction data for this compound.

While information is available for structurally related compounds, such as 2-amino-N-phenylbenzamide, 4-amino-N-phenylbenzamide, and 2-amino-4-methylbenzamide, the strict requirement for data pertaining solely to this compound prevents the use of such information as a substitute. Scientific accuracy demands that data from different molecules not be conflated.

The absence of this specific data in the searched literature precludes the creation of a detailed article covering the advanced structural elucidation and solid-state characterization of this compound at this time. The requested sections on NMR, IR/Raman, Mass Spectrometry, and Crystallography cannot be populated with the required scientifically accurate and specific findings.

Advanced Structural Elucidation and Solid State Characterization

Crystallographic Studies for Three-Dimensional Architecture

Exploration of Conformational Polymorphism

Conformational polymorphism is a phenomenon where a single compound can exist in multiple crystalline forms, or polymorphs, due to different molecular conformations. iucr.orgmdpi.com This can arise from the rotation around single bonds, leading to different spatial arrangements of the molecule's constituent parts. In the case of N-phenylbenzamide derivatives, rotation around the C-N amide bond and the bonds connecting the phenyl rings to the amide group can result in various conformers. iucr.org

In many aromatic amides, the amide group itself can adopt different conformations, such as cis or trans isomers, which can lead to conformational polymorphs. mdpi.com The presence of substituents on the phenyl rings, such as the amino and methyl groups in 2-amino-4-methyl-N-phenylbenzamide, can influence the energetic landscape of these different conformations and the likelihood of forming multiple polymorphs. The study of related compounds, such as N-[4-(trifluoromethyl)phenyl]benzamide and 4-methoxy-N-phenylbenzamide, has shown that the tilt angles between the phenyl rings are a key conformational feature. iucr.orgnih.gov For example, in 4-methoxy-N-phenylbenzamide, the dihedral angle between the planes of the benzene (B151609) rings is 65.18 (4)°. nih.gov

Advanced Chromatographic and Hybrid Analytical Methodologies

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound, particularly in complex mixtures or for purity assessment.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, and a well-developed and validated method is essential for the reliable analysis of this compound. A reverse-phase HPLC (RP-HPLC) method is generally suitable for compounds of this polarity.

A typical RP-HPLC method for an N-phenylbenzamide derivative would utilize a C18 column. researchgate.netresearchgate.net The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. researchgate.netresearchgate.netresearchgate.net The buffer is used to control the pH and can influence the retention time and peak shape of the analyte, especially given the presence of the basic amino group. Detection is commonly performed using a UV detector, with the wavelength selected based on the compound's UV absorbance maxima. researchgate.net

Method validation is a critical process to ensure that the analytical method is suitable for its intended purpose. researchgate.netnih.govsciencemadness.org Key validation parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). researchgate.netjcsp.org.pk The table below illustrates typical validation parameters for an HPLC method for a related compound.

Table 1: Illustrative HPLC Method Validation Parameters

| Parameter | Specification | Illustrative Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.999 | 0.9995 |

| Precision (RSD%) | ≤ 2.0% | 1.2% |

| Accuracy (Recovery %) | 98.0 - 102.0% | 99.5% |

| LOD (µg/mL) | Reportable | 0.05 |

| LOQ (µg/mL) | Reportable | 0.15 |

This table presents illustrative data based on typical values for related compounds and does not represent experimentally determined values for this compound.

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS)

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for the analysis of this compound. researchgate.netniscpr.res.in This hyphenated technique combines the separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, allowing for not only quantification but also structural elucidation of the analyte and any related impurities. researchgate.netniscpr.res.inyoutube.comnih.gov

In a typical LC-MS analysis, the effluent from the HPLC column is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for molecules of this type. wisc.edu The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z).

LC-MS is particularly valuable for impurity profiling, where it can detect and help identify byproducts from the synthesis or degradation products. researchgate.netniscpr.res.innih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of a selected parent ion and analyzing the resulting fragment ions. wisc.edu The fragmentation pattern is often characteristic of the molecule's structure. For an aromatic amide, a common fragmentation is the cleavage of the amide bond. nih.govwisc.edu

Table 2: Plausible LC-MS/MS Fragmentation Data for this compound

| Parent Ion (m/z) | Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|

| 227.12 [M+H]⁺ | 134.08 | [H₂N(CH₃)C₆H₃CO]⁺ |

| 227.12 [M+H]⁺ | 93.07 | [H₂NC₆H₅]⁺ |

This table presents plausible fragmentation data based on the structure of this compound and does not represent experimentally determined values.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) Applications

Thin-Layer Chromatography (TLC) and its more advanced form, High-Performance Thin-Layer Chromatography (HPTLC), are valuable techniques for the qualitative and semi-quantitative analysis of this compound. nih.govfishersci.co.ukyoutube.com These methods are rapid, cost-effective, and can be used for monitoring reaction progress, checking purity, and identifying compounds. youtube.comresearchgate.net

In TLC/HPTLC, a sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel for a compound of this nature. researchgate.net The plate is then placed in a developing chamber with a suitable mobile phase. The mobile phase moves up the plate by capillary action, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. nih.gov The position of the separated compound is characterized by its retention factor (Rf value). nih.gov

The choice of mobile phase is crucial for achieving good separation. For aromatic amines on silica gel, a mixture of a non-polar solvent like toluene (B28343) and a more polar solvent like methanol or ethyl acetate (B1210297) is often effective. jcsp.org.pkresearchgate.net The Rf value can be influenced by the specific substituents on the aromatic rings.

Table 3: Illustrative TLC System and Expected Rf Value

| Stationary Phase | Mobile Phase | Expected Rf Value |

|---|---|---|

| Silica Gel 60 F₂₅₄ | Toluene:Ethyl Acetate (8:2 v/v) | 0.45 - 0.55 |

This table presents an illustrative TLC system and an expected Rf value based on the behavior of similar aromatic amines and does not represent experimentally determined values for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. nih.gov It is employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. For benzamide (B126) derivatives, DFT calculations can elucidate bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy structure. researchgate.netresearchgate.net

Illustrative Data Table for Optimized Geometric Parameters (DFT) (Note: This data is representative for a substituted benzamide and not specific to 2-amino-4-methyl-N-phenylbenzamide.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C=O | 1.24 Å |

| Bond Length | C-N (amide) | 1.36 Å |

| Bond Angle | O=C-N | 122.5° |

| Dihedral Angle | C-C-N-C | 45.0° |

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. researchgate.net

For a molecule like this compound, FMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. The distribution of the HOMO and LUMO across the molecule indicates where electron density is most available to be donated or accepted. In related benzohydrazide systems, the HOMO-LUMO energy gap has been correlated with chemical stability and biological activity. scispace.com Substituents on the aromatic rings can significantly alter the energies of these frontier orbitals, thereby tuning the molecule's reactivity. rsc.org

Key Reactivity Descriptors Derived from FMO Analysis:

HOMO-LUMO Energy Gap (ΔE): A smaller gap suggests higher reactivity.

Ionization Potential (I): Related to the HOMO energy (I ≈ -EHOMO).

Electron Affinity (A): Related to the LUMO energy (A ≈ -ELUMO).

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I - A) / 2.

Electronegativity (χ): The power of an atom to attract electrons, calculated as (I + A) / 2.

Illustrative Data Table for FMO Properties (Note: Values are typical for aromatic amide compounds and are for illustrative purposes only.)

| Property | Calculated Value (eV) |

|---|---|

| EHOMO | -9.06 |

| ELUMO | -5.58 |

| Energy Gap (ΔE) | 3.48 |

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. youtube.comlibretexts.org These maps are color-coded to indicate regions of varying electrostatic potential on the molecule's surface. deeporigin.com

Red regions indicate negative electrostatic potential, typically associated with lone pairs of electrons on electronegative atoms (like the carbonyl oxygen), and are indicative of sites for electrophilic attack.

Blue regions indicate positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms (like the amine protons), representing sites susceptible to nucleophilic attack.

Green regions represent neutral or weakly charged areas.

For this compound, an MEP map would likely show a strongly negative potential around the carbonyl oxygen and a positive potential around the amino group's hydrogens. This visualization is invaluable for understanding non-covalent interactions, such as hydrogen bonding, which are crucial in molecular recognition and biological activity. tandfonline.comwalisongo.ac.id

Molecular Modeling and Simulation Studies for Conformational Dynamics

While quantum calculations describe the static electronic structure, molecular modeling and simulations are used to explore the dynamic nature of molecules, including their flexibility and preferred shapes (conformations).

Conformational analysis is the study of how a molecule's energy changes with the rotation around its single bonds. lumenlearning.comlibretexts.org For this compound, significant conformational flexibility exists around the amide bond and the bonds connecting the phenyl rings to the central benzamide core.

Rotation around the C-N amide bond can lead to cis and trans isomers, though the trans conformation is generally more stable in secondary amides due to reduced steric hindrance. The orientation of the two phenyl rings relative to the amide plane is also critical. Energy minimization calculations, often performed using DFT or molecular mechanics, can identify the most stable conformers (rotamers) by finding the lowest points on the potential energy surface. nih.gov Studies on related benzamide derivatives have shown that specific conformations are often stabilized by intramolecular hydrogen bonds. researchgate.net

Molecular Mechanics (MM) is a computational method that uses classical physics to model the potential energy of a molecular system. It is less computationally intensive than quantum mechanics, making it suitable for large systems and for exploring conformational landscapes.

Molecular Dynamics (MD) simulations use these mechanics to simulate the movement of atoms and molecules over time. rsc.org An MD simulation can reveal the dynamic behavior of this compound, showing how it flexes, bends, and rotates at a given temperature. This provides insight into the molecule's accessible conformations and the transitions between them. Such simulations are widely used to study how flexible molecules like benzamide derivatives interact with biological targets, such as proteins, by revealing their binding modes and stability. mdpi.comnih.gov

Prediction of Intermolecular Recognition and Binding Geometries

Computational chemistry provides powerful tools for predicting how molecules like this compound interact with each other and with biological targets. These predictions are crucial for understanding the compound's behavior in a biological system and for designing new molecules with improved properties. The prediction of intermolecular recognition and binding geometries relies on analyzing various non-covalent interactions.

Aromatic amides, the class of molecules to which this compound belongs, are known to participate in extensive hydrogen bonding and other non-covalent interactions that dictate their assembly and recognition properties. researchgate.net While specific crystallographic or advanced computational studies on this compound are not extensively documented in publicly available literature, the analysis of closely related structures provides significant insights into its likely intermolecular interactions.

For instance, the crystal structure of 2-anilino-N-methyl-N-phenylbenzamide reveals key interaction patterns that are likely transferable to this compound. The molecular structure is stabilized by an intramolecular N—H⋯O hydrogen bond involving the amino hydrogen atom and the benzamide carbonyl oxygen atom. researchgate.netnih.gov In a crystal lattice, molecules are further linked by intermolecular C—H⋯O and C—H⋯π interactions. researchgate.netnih.gov These types of interactions are fundamental to molecular recognition and self-assembly processes. researchgate.net

For this compound, we can predict a similar set of interactions. The primary amino group (-NH2) and the amide N-H group are strong hydrogen bond donors, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. The aromatic rings can participate in π-π stacking and C—H⋯π interactions. The methyl group can engage in weaker van der Waals interactions.

Molecular mechanics and quantum mechanics calculations can be employed to model these interactions and predict the most stable binding geometries. Molecular docking simulations, a common computational technique, can predict how this compound might bind to the active site of a protein. mdpi.com These simulations calculate the binding energy for various conformations and orientations of the ligand within the receptor's binding site, with the lowest energy poses representing the most probable binding geometries. mdpi.com The accuracy of these predictions is enhanced by considering the flexibility of both the ligand and the receptor through methods like molecular dynamics simulations.

The following table summarizes the types of intermolecular interactions that are predicted to be significant for this compound based on the analysis of analogous compounds.

| Interaction Type | Potential Donor/Acceptor Groups in this compound | Significance in Molecular Recognition |

| Hydrogen Bonding | Donor: Amino (-NH2), Amide (N-H) Acceptor: Carbonyl (C=O) | Directional and strong; crucial for specific binding to biological targets. nih.gov |

| π-π Stacking | Phenyl rings | Contributes to the stabilization of complexes, particularly in aromatic-rich binding sites. |

| C—H⋯π Interactions | C-H bonds of the methyl group and aromatic rings interacting with the π-system of the aromatic rings. | Weaker than hydrogen bonds but collectively important for stabilizing binding geometries. researchgate.netnih.gov |

| Van der Waals Forces | All atoms, particularly the methyl group and the overall molecular surface. | Non-specific attractive and repulsive forces that contribute to the overall binding affinity. |

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Approaches

Ligand-Based and Structure-Based Computational Design Principles

Computational drug design principles are broadly categorized into ligand-based and structure-based approaches. Both are instrumental in the discovery and optimization of new drug candidates and can be hypothetically applied to derivatives of this compound.

Ligand-Based Design: This approach is utilized when the three-dimensional structure of the biological target is unknown. It relies on the analysis of a set of molecules that are known to interact with the target. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

For a series of benzamide derivatives, a ligand-based approach would involve:

Quantitative Structure-Activity Relationship (QSAR): This method involves developing mathematical models that correlate the chemical structures of compounds with their biological activities. nih.govresearchgate.net For a set of this compound analogs with known activities, QSAR models could be built using various molecular descriptors (e.g., electronic, steric, and hydrophobic properties). These models can then be used to predict the activity of novel, untested derivatives.

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to bind to the target. This model can then be used to screen large databases for new compounds that fit the pharmacophore.

Structure-Based Design: This method is applicable when the 3D structure of the biological target (e.g., a protein or nucleic acid) is known, typically from X-ray crystallography or NMR spectroscopy.

For this compound, if its target were known, structure-based design would involve:

Molecular Docking: As mentioned previously, this technique predicts the preferred orientation and binding affinity of a ligand to its target. mdpi.com By visualizing the docked pose of this compound in the active site, medicinal chemists can identify key interactions and propose modifications to the molecule to enhance these interactions and improve its potency and selectivity. Studies on N-phenylbenzamide derivatives targeting the DNA minor groove are an excellent example of applying structure-based principles to design molecules with specific binding properties. nih.govacs.org

De Novo Design: This involves designing a novel ligand from scratch or by growing it within the binding site of the target. Fragments of molecules can be placed in favorable positions within the active site and then linked together to form a coherent molecule.

The design of 4-methylbenzamide (B193301) derivatives as protein kinase inhibitors illustrates the integration of these principles, where a molecular scaffold is systematically modified to optimize interactions within the ATP-binding pocket of the kinase. nih.gov

| Design Principle | Requirement | Application to this compound Derivatives |

| Ligand-Based | A set of active and inactive molecules. | QSAR studies to predict activity; Pharmacophore modeling to identify key features for activity. |

| Structure-Based | 3D structure of the biological target. | Molecular docking to predict binding mode and affinity; De novo design of novel binders. |

Prediction of Mechanistic Insights via Computational Analysis

Computational analysis can provide profound insights into the potential mechanism of action of a compound like this compound at a molecular level. By modeling the interactions of the compound with its biological target, researchers can develop hypotheses about how it exerts its biological effect.

Molecular Docking and Binding Mode Analysis: As a primary step, molecular docking can predict how this compound binds to a target protein. nih.govresearchgate.net A detailed analysis of the predicted binding pose can reveal:

Key Amino Acid Interactions: Identifying the specific amino acid residues in the binding pocket that form hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand.

Conformational Changes: Observing whether the ligand or the protein undergoes conformational changes upon binding.

Role of Water Molecules: Understanding the role of water molecules in mediating the interaction between the ligand and the protein.

For example, docking studies of various benzamide derivatives have been used to understand their binding to enzymes and receptors, providing a basis for their observed biological activities. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. By simulating the movements of all atoms in the system, MD can be used to:

Assess Binding Stability: Determine if the predicted binding pose from docking is stable over a period of nanoseconds to microseconds.

Calculate Binding Free Energies: Employ more rigorous methods (e.g., MM/PBSA or free energy perturbation) to calculate the binding affinity, which can be compared with experimental data.

Reveal Allosteric Effects: Investigate how the binding of the ligand at one site can influence the conformation and function of a distant site on the protein.

Quantum Mechanics (QM) and QM/MM Calculations: For processes that involve the formation or breaking of chemical bonds, such as enzyme-catalyzed reactions, quantum mechanics calculations are necessary. QM/MM (Quantum Mechanics/Molecular Mechanics) methods can be used to model a reaction in the active site of an enzyme, where the reacting species are treated with a high level of QM theory, and the surrounding protein and solvent are treated with more computationally efficient MM methods. This can help to elucidate the catalytic mechanism and understand how a compound might inhibit an enzyme.

Computational studies can also be used to investigate other aspects of a compound's mechanism, such as its ability to permeate cell membranes or its metabolic fate. By integrating various computational techniques, a comprehensive, multi-scale model of the compound's mechanism of action can be developed, guiding further experimental studies. bris.ac.uk

Structure Activity Relationship Sar Studies and Molecular Basis of Action

Impact of Core Amide Moiety and Substitution Pattern on Molecular Recognition

Structure-Activity Relationship (SAR) studies on benzamide (B126) derivatives have elucidated the specific roles of the core structure and its substituents in target engagement.

The benzamide backbone is a fundamental scaffold for a wide range of biologically active molecules, serving as a crucial element for engaging with various targets. nih.govnih.gov Research on inhibitors for diverse enzymes, including viral proteases and protein kinases, underscores the importance of this moiety. For instance, in the development of inhibitors for the papain-like protease (PLpro) of SARS-CoV, the benzamide group was found to be essential for binding affinity; replacing the phenyl ring of the benzamide with aliphatic groups of similar size resulted in inactive compounds. nih.gov Similarly, a series of nonpeptide inhibitors for the human rhinovirus (HRV) 3C protease was designed around a benzamide core that mimics a key recognition element of the natural substrate. nih.gov In the realm of cancer therapeutics, benzamide derivatives have been synthesized as inhibitors of Bcr-Abl and EGFR tyrosine kinases, where the benzamide structure acts as a mimic of other known kinase inhibitors. nih.govnih.gov The consistent appearance of this scaffold across multiple successful inhibitors highlights its effectiveness in providing a stable structural framework for orienting other functional groups toward key interactions within a target's binding site. acs.orgacs.org

The specific substitution pattern on the benzamide ring is critical in defining the compound's activity and selectivity.

The amino group , particularly at the ortho-position (C2) of the benzamide ring, is a key determinant for specific enzyme inhibition. In the context of histone deacetylase (HDAC) inhibitors, the 2-aminobenzamide (B116534) moiety is a well-established zinc-binding group (ZBG). nih.gov This ortho-amino group is considered crucial for chelating the zinc ion within the active site of class I HDACs. nih.govnih.gov Studies have shown that benzamide derivatives lacking this specific structural feature are completely devoid of inhibitory potency against HDAC1, 2, and 3. nih.gov The addition of an amino group to a benzamide scaffold has also been shown to increase the inhibitory capacity against other targets, such as the SARS-CoV PLpro. nih.gov

The methyl group at the C4 position, while less definitively characterized for this specific scaffold, is expected to modulate the activity profile through steric and electronic effects. The introduction of a single methyl group to a small molecule inhibitor of voltage-gated sodium channels was found to introduce an entirely new mode of gating modulation, demonstrating the profound impact such a small structural change can have. nih.gov In other benzamide series, substituents on the phenyl ring influence lipophilicity and the molecule's ability to fit into hydrophobic pockets within the target protein. nih.govmdpi.com For a series of 2-amino-N-phenylbenzamides evaluated for antimycobacterial activity, various substituents on the N-phenyl ring, including methyl groups, were found to be compatible with biological activity. researchgate.net Therefore, the 4-methyl group on the 2-amino-N-phenylbenzamide core likely plays a role in fine-tuning its binding affinity and selectivity for specific targets.

For N-phenylbenzamide derivatives, the relative orientation of the two phenyl rings, governed by the torsion angles around the amide bond, is crucial. Computational studies and NOESY NMR analysis are often used to determine the predominant conformations in solution. sciforum.netmdpi.com The interplay of electronic effects from the electron-donating amino group and the weakly electron-donating methyl group can influence the charge distribution across the molecule and its hydrogen bonding capabilities, further defining its interaction with biological macromolecules. rsc.org

Investigation of Specific Molecular Target Interactions and Mechanisms

The benzamide scaffold has been successfully employed to design inhibitors for a variety of enzymes and modulators of ion channels.

Histone Deacetylases (HDACs): The 2-aminobenzamide class of molecules are well-documented as inhibitors of class I HDAC enzymes (HDAC1, 2, and 3). nih.govnih.govnih.gov The primary mechanism involves the ortho-amino group of the benzamide moiety acting as a chelating group for the catalytic zinc ion in the enzyme's active site. nih.gov This interaction, along with other contacts in the binding pocket, leads to potent inhibition. Several N-(2-aminophenyl)benzamide derivatives have shown nanomolar inhibition of HDAC1 and HDAC2. nih.govaacrjournals.org The table below summarizes the inhibitory activity of some representative 2-aminobenzamide derivatives against class I HDACs.

| Compound Name | Target | IC₅₀ (µM) | Source |

| Entinostat (MS-275) | HDAC1 | 0.93 | nih.gov |

| HDAC2 | 0.95 | nih.gov | |

| HDAC3 | 1.8 | nih.gov | |

| CI-994 | HDAC1 | >4 | aacrjournals.org |

| HDAC2 | >4 | aacrjournals.org | |

| Derivative 7j | HDAC1 | 0.88 | nih.gov |

| HDAC2 | 0.81 | nih.gov | |

| HDAC3 | 1.1 | nih.gov |

Tyrosine Kinases: Benzamide derivatives have been designed as potent inhibitors of protein tyrosine kinases, which are crucial mediators of cell signaling and are often dysregulated in cancer. youtube.com By mimicking the structure of ATP-competitive inhibitors, compounds containing the benzamide scaffold can block the kinase's active site. nih.govnih.gov For example, a series of 3-substituted benzamides were identified as highly potent inhibitors of the Bcr-Abl tyrosine kinase, a key driver of chronic myeloid leukemia. nih.gov

Viral Proteases: The benzamide core has proven effective in the design of inhibitors against viral proteases essential for viral replication. clevelandclinic.org Research has shown that non-covalent, active-site directed benzamides can inhibit the papain-like protease (PLpro) of SARS-CoV. nih.gov Similarly, benzamide-containing molecules have been developed as irreversible inhibitors of the human rhinovirus (HRV) 3C protease. nih.gov

Monoamine Oxidases (MAOs): MAO enzymes are important targets for the treatment of neurological disorders. youtube.com Aromatic amide derivatives have been identified as potent, reversible, and competitive inhibitors of both MAO-A and MAO-B, acting in the nanomolar concentration range. nih.gov The general structure of two aryl moieties connected by a short spacer, such as an amide, is a common feature of these inhibitors. nih.govnih.gov

Glyoxalase I (Glo-I): While the benzamide scaffold is versatile, specific inhibitory activity of 2-amino-4-methyl-N-phenylbenzamide or its close analogs against Glyoxalase I is not prominently documented in the reviewed scientific literature.

Benzamide derivatives are a known class of compounds that can modulate the activity of ion channels. Amisulpride, a benzamide derivative, is known for its action on dopamine (B1211576) receptors but highlights the versatility of this chemical class. wikipedia.org More directly, studies on voltage-gated sodium (Nav) channels have shown that aryl sulfonamides, which share structural similarities with benzamides, can act as inhibitors by interacting with the channel's voltage sensor domain. nih.gov A particularly relevant study demonstrated that the addition of a single methyl group to a known Nav channel inhibitor introduced a completely new mechanism of gating modulation, causing a slowing of channel inactivation. nih.gov This suggests that a compound like this compound could potentially modulate sodium channel activity, with the methyl group playing a key role in defining the nature of that interaction. nih.gov

Interaction with Nucleic Acids (e.g., Kinetoplast DNA)

While direct interaction of this compound with nucleic acids like kinetoplast DNA (kDNA) is not extensively documented in the available literature, the targeting of kinetoplastids is a known strategy in drug discovery. Kinetoplastids are a group of flagellated protozoa that includes human pathogens. N-Myristoyltransferase (NMT), a cytosolic enzyme, has been validated as a potential drug target against these parasitic protozoa. researchgate.net The development of inhibitors for such enzymes represents a key avenue for anti-kinetoplastid therapies.

Interference with Cellular Processes (e.g., Histone Hyperacetylation, Fungal Cell Membrane Disruption, Viral Replication Inhibition)

Research has demonstrated that benzamide derivatives can disrupt fundamental cellular activities in various organisms.

Histone Hyperacetylation: Certain N-(2-amino-phenyl)benzamide derivatives are known to function as histone deacetylase (HDAC) inhibitors. For instance, the compound CI-994, also known as N-acetyldinaline [4-(acetylamino)-N-(2-amino-phenyl) benzamide], induces the hyperacetylation of histones in cancer cells. This action inhibits HDAC enzymes, leading to an accumulation of acetylated histones, which is linked to the compound's antitumor activity.

Fungal Cell Membrane Disruption: The antifungal activity of some heterocyclic compounds related to benzamides involves the disruption of the fungal cell membrane. Studies on N-phenacyldibromobenzimidazoles, for example, show that they can cause irreversible damage to the fungal cell membrane, leading to cell death. nih.gov This mechanism often involves interaction with membrane components, leading to increased permeability and loss of cellular integrity. nih.govnih.gov Antifungal peptides, for instance, are known to interact with specific lipids or form pores in the membrane, causing leakage and cell death. nih.gov While the exact mechanism for 2-amino-N-phenylbenzamides is a subject of ongoing investigation, disruption of the cell wall and membrane integrity is a plausible mode of action. nih.gov

Viral Replication Inhibition: N-phenylbenzamide derivatives have emerged as potent inhibitors of enterovirus replication. nih.govnih.gov Studies on Coxsackievirus A9 (CVA9) and Enterovirus 71 (EV71) show that these compounds act as capsid binders. nih.govnih.gov They are thought to localize in a hydrophobic pocket within the viral capsid, stabilizing the virion. nih.gov This stabilization prevents the conformational changes necessary for the virus to uncoat and release its RNA genome into the host cell, thereby halting the replication cycle. nih.govyoutube.com The antiviral effect is most pronounced when the compounds are incubated directly with the virions before they infect cells. nih.gov The phenylbenzamide moiety is considered essential for this activity. nih.gov

Table 1: Antiviral Activity of Selected N-Phenylbenzamide Derivatives Against Enterovirus 71 (EV 71) IC₅₀ is the concentration that inhibits 50% of viral activity. TC₅₀ is the concentration that inhibits 50% of cellular growth.

| Compound | Target Virus Strain | IC₅₀ (µM) | TC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|---|---|

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (SZ-98) | 5.7 ± 0.8 | 620 ± 0.0 | 108.8 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (JS-52-3) | 12 ± 1.2 | 620 ± 0.0 | 51.7 |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) | EV 71 (H) | 9.5 ± 0.9 | 620 ± 0.0 | 65.3 |

| Pirodavir (Positive Control) | EV 71 (H) | 0.14 ± 0.0 | 31 ± 2.2 | 221.4 |

Elucidation of Key Pharmacophoric Features and Binding Modes

A pharmacophore model describes the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the this compound scaffold, several key interactions are crucial for binding to target proteins.

Hydrogen Bonding Networks in Protein-Ligand Interactions

Hydrogen bonds are pivotal for the specific recognition and stabilization of ligands within protein binding sites. irb.hr For N-phenylbenzamide derivatives, intermolecular hydrogen bonding involving the central amide group is a critical interaction. The amide's N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a potent hydrogen bond acceptor. The ability of a molecule to form these specific hydrogen bonds with amino acid residues in a receptor pocket is often a determining factor for its biological activity. irb.hr

Steric Constraints within Molecular Pockets

The three-dimensional shape of a molecule and its ability to fit within the confines of a protein's binding pocket are critical. Steric factors, such as the size and position of substituents, play a crucial role. For example, in related N-phenylbenzamide anticonvulsants, the activity is highly dependent on a specific conformation where a methyl-substituted phenyl ring is oriented at a particular angle relative to the central amide plane. This preferred conformation is dictated by the steric constraints of the binding site. Inactive compounds are often those whose conformation obstructs the necessary interactions, highlighting the importance of steric compatibility between the ligand and its molecular target.

Advanced Applications and Prospective Research Directions

Role as Chemical Probes in Biological Systems Research

Chemical probes are essential small molecules used to study and manipulate biological systems. The 2-amino-N-phenylbenzamide framework is proving to be a valuable starting point for designing such probes, enabling researchers to investigate complex cellular processes.

Derivatives of 2-amino-N-phenylbenzamide are being utilized to unravel intricate biological pathways. For instance, studies on substituted 2-amino-N-phenylbenzamides have revealed photosynthesis-inhibiting properties, suggesting their potential use in probing the photosynthetic pathway's components and mechanisms in organisms like spinach chloroplasts. researchgate.net The core structure, akin to 2-aminobenzamide (B116534), which is employed as a fluorescent tag in glycan analysis, suggests that 2-amino-4-methyl-N-phenylbenzamide could be modified to create probes for tracking biomolecules and cellular events. medchemexpress.com The interaction of N-phenylbenzamide derivatives with kinetoplast DNA (kDNA) in parasites also highlights their utility in studying DNA-protein interactions and the cellular machinery responsible for DNA maintenance and replication in these organisms. acs.org

The 2-amino-N-phenylbenzamide scaffold is a promising platform for developing therapeutic agents targeting specific molecular components in various disease models.

Antimycobacterial Research: A significant area of investigation has been the antimycobacterial activity of 2-amino-N-phenylbenzamide derivatives. Research has demonstrated that certain substituted analogues exhibit potent activity against Mycobacterium tuberculosis and other atypical mycobacterial strains. researchgate.net Notably, the introduction of a chloro group at the 5-position of the benzamide (B126) ring was found to enhance antimycobacterial efficacy. researchgate.net The most active derivative identified in one study, 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide, showed greater activity against atypical strains than the commonly used drug Isoniazid. researchgate.net

Table 1: Antimycobacterial Activity of Selected 2-amino-N-phenylbenzamide Derivatives

| Compound | Substituent (X) | Substituent (R) | Activity against M. kansasii (Clinical Isolate) |

|---|---|---|---|

| 1l | Cl | H | Inactive |

| 1r | Cl | 4-sec-C4H9 | Highly Active |

| Isoniazid (Standard) | N/A | N/A | Active |

Data sourced from research on the antimycobacterial properties of substituted 2-amino-N-phenylbenzamides. researchgate.net

Anticancer Research: In oncology, derivatives of N-phenylbenzamide are being explored as potential anticancer agents. nih.gov For example, newly synthesized imidazole-based N-phenylbenzamide derivatives have shown good cytotoxic activity against human cancer cell lines. nih.gov Computational docking and molecular dynamics simulations suggest that these compounds may function by inhibiting key signaling proteins like ABL1 kinase, which is crucial in cancer progression. nih.gov Furthermore, the coordination-driven self-assembly of benzamide-based donors with metal acceptors has produced supramolecular structures, such as molecular bowls, that exhibit potent anticancer effects in human hepatocellular carcinoma models. nih.gov

Other Therapeutic Areas: The versatility of the benzamide structure is also evident in its application to other diseases. Substituted benzamides have been investigated for their ability to antagonize dopamine (B1211576) receptors, leading to their potential use in treating gastrointestinal disorders. medchemexpress.com Additionally, N-phenylbenzamide derivatives have been developed as potent agents against kinetoplastid parasites, the causative agents of neglected tropical diseases like African trypanosomiasis. acs.org

Exploration in Materials Science and Nanoelectronics

The intrinsic electronic and structural properties of benzamide derivatives make them attractive candidates for applications in materials science, particularly in the development of novel electronic components and self-organizing systems.

While specific research on the unimolecular rectification properties of this compound is not yet prominent, the broader class of aromatic amide molecules is of theoretical interest in molecular electronics. The inherent asymmetry and potential for controlled charge transport across the amide bond make such compounds candidates for functioning as molecular diodes. The arrangement of donor (amino) and acceptor (carbonyl) groups within the molecular framework could, under an applied voltage, facilitate directional electron flow, a key characteristic of a rectifier. Future research in this area would involve synthesizing and testing this compound and its analogues in single-molecule junctions to characterize their current-voltage (I-V) properties.

The ability of molecules to spontaneously organize into well-defined, functional structures is a cornerstone of modern materials science. Benzamide derivatives are excellent building blocks for this "bottom-up" approach. nih.gov The N-H and C=O groups of the amide linkage are prime sites for hydrogen bonding, which can direct the assembly of molecules into larger architectures. nih.gov

Research has shown that benzamide donors can be combined with metal acceptors (such as Ruthenium) in a process called coordination-driven self-assembly. nih.gov This technique has been used to construct complex, three-dimensional supramolecular structures like molecular bowls. nih.gov The formation of these architectures is guided by the precise geometric and electronic properties of the benzamide building blocks. Such self-assembled systems are being investigated for applications in molecular recognition, catalysis, and the encapsulation of guest molecules. nih.gov

Future Research Avenues for this compound and its Analogues

The research conducted to date on this compound and related compounds opens up numerous avenues for future exploration.

Optimization of Therapeutic Agents: A primary direction is the continued synthesis and biological evaluation of new analogues. By systematically modifying the substituents on both the benzamide and the N-phenyl rings, researchers can aim to develop compounds with enhanced potency and selectivity against targets like M. tuberculosis, cancer cell lines, and parasites. researchgate.netnih.govnih.gov For example, further exploration of halogenated derivatives could yield more potent antimycobacterial agents. researchgate.net

Elucidation of Mechanisms: For biologically active analogues, detailed mechanistic studies are needed. Investigating how these compounds interact with their target proteins or nucleic acids at a molecular level will be crucial for rational drug design. acs.orgnih.gov

Expansion into Molecular Electronics: The potential of this compound in nanoelectronics remains largely untapped. Future work should focus on fabricating and characterizing molecular-scale electronic devices to experimentally validate theoretical predictions of their diode-like behavior.

Advanced Supramolecular Materials: The principles of self-assembly can be further exploited to create novel functional materials. nih.gov Future research could involve designing this compound analogues with specific functionalities to direct the formation of supramolecular polymers, gels, or porous frameworks with applications in sensing, separation, or drug delivery. nih.gov

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminobenzamide |

| 2-amino-5-chloro-N-(4-sec-butylphenyl)benzamide |

| Isoniazid |

Design of Multi-Targeted Ligands

The development of single-target drugs has long been the cornerstone of pharmacology. However, for complex multifactorial diseases such as cancer or neurodegenerative disorders, targeting a single protein is often insufficient. This has led to the rise of polypharmacology and the rational design of Multi-Target Designed Ligands (MTDLs) that can modulate multiple biological targets simultaneously. frontiersin.org

A compelling example of this approach involves the hybridization of N-phenylbenzamide with other pharmacophores. Researchers have designed and synthesized novel N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives as potential dual inhibitors of topoisomerase I (Topo I) and topoisomerase II (Topo II), crucial enzymes in DNA replication and a key target for cancer chemotherapy. nih.gov Molecular docking studies suggested that these hybrid compounds could bind effectively to both enzymes. nih.gov Subsequent in-vitro testing confirmed this hypothesis, with several synthesized compounds displaying potent antiproliferative activity against three different human cancer cell lines: K562 (leukemia), CCRF-CEM (leukemia), and U937 (lymphoma). nih.gov This strategy of combining the benzamide moiety with an acridine structure showcases a successful application of MTDL design to create potent anti-cancer agents with a dual mechanism of action. nih.gov

The underlying principle of MTDL design often involves incorporating distinct structural motifs, each responsible for interacting with a different target. For instance, in the context of neurodegenerative diseases, molecules have been designed to combine an irreversible inhibitor moiety for monoamine oxidases (MAO) with a fragment that reversibly inhibits acetylcholinesterase (AChE), addressing multiple pathological pathways with a single compound. frontiersin.org This modular approach holds significant promise for developing next-generation therapeutics based on the this compound framework for various complex diseases.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Advanced Mechanistic Studies and Translational Research (Pre-clinical Focus)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in medicine. For derivatives of this compound, advanced pre-clinical studies are crucial for understanding their mechanisms of action and establishing a foundation for potential clinical evaluation.

Research into related benzamide and benzothiazole (B30560) structures provides a clear blueprint for this translational pathway. For instance, a study on the N-phenylbenzamide derivative, IMB-0523, identified it as a potent inhibitor of the hepatitis B virus (HBV), including drug-resistant strains. nih.gov Mechanistic investigations revealed that its antiviral effect may stem from its ability to increase the intracellular levels of the antiviral protein APOBEC3G. nih.gov The compound's potential was further explored through in-vivo studies in a duck HBV infection model, where it showed potent anti-HBV activity, alongside favorable pharmacokinetic properties and low acute toxicity in rodents. nih.gov

In the realm of oncology, mechanistic studies on N-phenylbenzamide-acridine hybrids have shown that their anti-proliferative effects are linked to the induction of DNA damage and apoptosis in cancer cells. nih.gov Similarly, extensive preclinical work on novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles, which are structurally related to the benzamide series, has demonstrated a detailed translational approach. nih.gov These studies elucidated a mechanism involving biotransformation by the cytochrome P450 1A1 enzyme, which is selectively expressed in sensitive cancer cells. nih.gov To overcome limitations like poor water solubility, a lysylamide prodrug was developed, which reverts to the active parent compound in vivo. nih.gov This prodrug showed significant growth retardation of human breast and ovarian tumor xenografts in mice, establishing a strong preclinical basis for its potential clinical evaluation. nih.gov

Interactive Data Table: Preclinical Findings for Benzamide Derivatives and Related Analogs

| Compound / Analog | Target(s) / Disease | Key Mechanistic Finding(s) | Preclinical Model(s) | Reported Outcome | Citation(s) |

| IMB-0523 | Hepatitis B Virus (HBV) | Increases intracellular levels of APOBEC3G | HepG2.2.15 cells, DHBV-infected ducks | Potent anti-HBV activity against wild-type and drug-resistant virus | nih.gov |

| N-phenylbenzamide-acridine hybrids (e.g., 9b, 9c, 9d) | Cancer (Leukemia, Lymphoma) | Dual Topoisomerase I/II inhibition; DNA damage; Apoptosis induction | K562, CCRF-CEM, U937 cancer cell lines | Potent in-vitro antiproliferative activity | nih.gov |

| 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (Prodrug 2b) | Cancer (Breast, Ovarian) | Induces cytochrome P450 1A1 in sensitive cells | MCF-7, IGROV-1 human tumor xenografts in mice | Significant tumor growth retardation | nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2-amino-4-methyl-N-phenylbenzamide, and how can purity be ensured?

The synthesis typically involves multi-step reactions, starting with acylation of aniline derivatives followed by catalytic hydrogenation. For example, coupling 4-methyl-2-nitrobenzoyl chloride with aniline under basic conditions yields an intermediate, which is reduced to the final amine using hydrogen gas and a palladium catalyst . Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) and confirmed by HPLC (>95% purity) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation (e.g., in ethanol/water). Data collection uses Mo-Kα radiation (λ = 0.71073 Å), and refinement is performed with SHELXL . Key parameters include hydrogen bonding between amide NH and carbonyl groups (d = 2.89 Å), critical for stabilizing the lattice .

Advanced Research Questions

Q. How do conformational differences between active and inactive benzamide derivatives affect biological activity?

Molecular mechanics calculations and SCXRD reveal that active anticonvulsant benzamides adopt a planar conformation with the phenyl ring angled 90–120° relative to the amide plane. This geometry facilitates hydrogen bonding to target proteins (e.g., voltage-gated ion channels), while inactive compounds exhibit steric hindrance or improper orientation .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Quantum chemical calculations (e.g., DFT) and Quantitative Structure-Property Relationship (QSPR) models assess lipophilicity (logP ~2.1), solubility (logS ~−3.5), and metabolic stability. Neural networks trained on PubChem data predict CYP450 interactions, highlighting potential for hepatic clearance .

Q. How can contradictory bioassay data for benzamide derivatives be resolved?

Contradictions often arise from impurities or conformational flexibility. Strategies include:

- Reproducibility Checks : Re-synthesize compounds under controlled conditions (e.g., inert atmosphere) .

- Dynamic Light Scattering (DLS) : Confirm colloidal aggregation, a common source of false positives in enzyme inhibition assays .

- Molecular Dynamics Simulations : Compare binding modes across crystal structures to identify critical interactions .

Q. What role does hydrogen bonding play in the solid-state stability of this compound?

SCXRD analysis shows intermolecular N–H···O=C bonds form a 2D network, enhancing thermal stability (decomposition >250°C). Disruption of these bonds (e.g., via methyl substitution) reduces melting points by 30–50°C .

Methodological Guidance

Q. How to design a structure-activity relationship (SAR) study for benzamide derivatives?

- Core Modifications : Systematically vary substituents (e.g., methyl, fluoro) on the phenyl and benzamide rings.

- Assay Selection : Use in vitro MES (maximal electroshock) models for anticonvulsant activity or MTT assays for cytotoxicity .

- Data Analysis : Apply multivariate regression to correlate logP, steric parameters (e.g., Taft’s E), and IC values .

Q. What experimental and computational tools validate target engagement in benzamide research?

- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (K) to purified receptors .

- Molecular Docking (AutoDock Vina) : Predicts binding poses using PDB structures (e.g., 4COF for sodium channels) .

- Cryo-EM : Resolves ligand-receptor complexes at near-atomic resolution for high-affinity derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.